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molecular formula C7H14O3 B8751494 2-(Hydroxymethyl)-4-methylpentanoic acid

2-(Hydroxymethyl)-4-methylpentanoic acid

Cat. No. B8751494
M. Wt: 146.18 g/mol
InChI Key: ONJOLGIAGJAUMW-UHFFFAOYSA-N
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Patent
US04235885

Procedure details

The compounds of formula I can be prepared using as a starting material 2-(hydroxymethyl)-4-methylpentanoic acid. Heating the starting material with phosphonic acid yields 4-methyl-2-methylenepentanoic acid which can in turn be reacted with a thio acid having the formula
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH:3]([CH2:7][CH:8]([CH3:10])[CH3:9])[C:4]([OH:6])=[O:5].P(=O)(O)O>>[CH3:9][CH:8]([CH3:10])[CH2:7][C:3](=[CH2:2])[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C(=O)O)CC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compounds of formula I can be prepared

Outcomes

Product
Name
Type
product
Smiles
CC(CC(C(=O)O)=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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